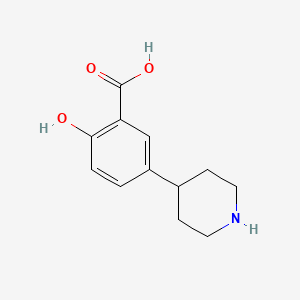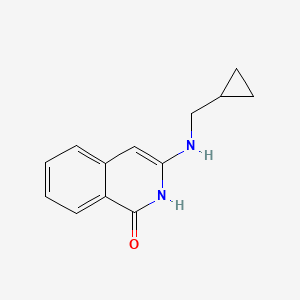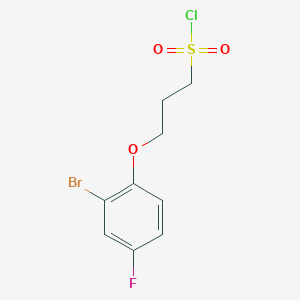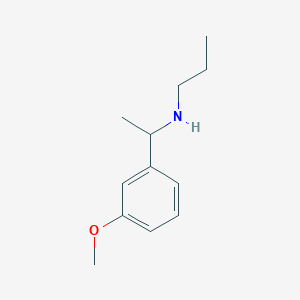
1-Bromo-2-(isobutoxymethyl)-3-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane is an organic compound that belongs to the class of alkyl halides. This compound is characterized by the presence of a bromine atom attached to a carbon atom, which is further connected to a butane chain with various substituents. The structure of this compound makes it a versatile intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane typically involves the bromination of a suitable precursor. One common method is the bromination of 3-methyl-1-(2-methylpropoxy)butane using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium methoxide (NaOMe), or ammonia (NH3) in polar solvents like water or methanol.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Alkenes such as 2-methyl-2-butene or 2-methyl-1-butene.
Oxidation: Carboxylic acids, ketones, or aldehydes.
Applications De Recherche Scientifique
2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mécanisme D'action
The mechanism of action of 2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane involves its reactivity as an alkylating agent. The bromine atom, being a good leaving group, facilitates the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. This intermediate can then react with various nucleophiles or undergo rearrangements to form different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or base used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-2-methylpropane: A simpler alkyl halide with similar reactivity but fewer substituents.
2-bromo-3-methylbutane: Another alkyl halide with a different substitution pattern on the butane chain.
2-bromo-2-methylbutane: Similar in structure but lacks the 2-methylpropoxy group.
Uniqueness
2-(bromomethyl)-3-methyl-1-(2-methylpropoxy)butane is unique due to the presence of the 2-methylpropoxy group, which provides additional steric hindrance and electronic effects. This can influence the compound’s reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
1-bromo-3-methyl-2-(2-methylpropoxymethyl)butane |
InChI |
InChI=1S/C10H21BrO/c1-8(2)6-12-7-10(5-11)9(3)4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
PXYBSBBMELUSNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COCC(CBr)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{Pyrazolo[1,5-b]pyridazin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13637535.png)




![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13637569.png)

![6,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13637587.png)





